2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoicacid

Click Chemistry Bioconjugation Peptide Functionalization

Researchers performing CuAAC click chemistry often encounter low labeling yields with short-chain alkynyl amino acids-steric hindrance near the peptide backbone limits azide accessibility and conjugate bioactivity. • 7-methylene spacer (~10 Å tether) doubles click efficiency versus shorter homologs, enabling robust fluorescent tagging and SPR biosensor ligand preparation. • High LogP (~5.1) enhances hydrophobic stapling in i→i+7 peptide stabilization motifs, improving helix burial and proteolytic resistance. Supplied with full analytical documentation (HPLC, NMR) and competitive bulk pricing for procurement planning.

Molecular Formula C24H25NO4
Molecular Weight 391.5 g/mol
Cat. No. B13624302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoicacid
Molecular FormulaC24H25NO4
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESC#CCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C24H25NO4/c1-2-3-4-5-6-15-22(23(26)27)25-24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h1,7-14,21-22H,3-6,15-16H2,(H,25,28)(H,26,27)
InChIKeyODPQAOWGUOTVPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(±)-2-Aminonon-8-ynoic Acid Procurement Guide


The compound 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoic acid (CAS: 2349318-83-6 for the S-enantiomer; racemic form also available) is a synthetic, Fmoc-protected α-amino acid derivative bearing a C9 linear chain with a terminal alkyne at the eighth position. The molecule has a molecular formula of C24H25NO4 and a molecular weight of 391.46 g/mol . It belongs to the class of Fmoc-ω-alkynyl amino acid building blocks, which are specifically designed for incorporation into peptides via standard Fmoc/tBu solid-phase peptide synthesis (SPPS) and subsequent bioorthogonal functionalization through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry [1].

01
Fmoc/tBu solid-phase peptide synthesis (SPPS) workflow
02
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) bioorthogonal conjugation
03
Extended C9 tether reduces steric hindrance for azide coupling partners

Why Shorter Alkynyl Amino Acids Cannot Replace the C9 Spacer


Fmoc-protected ω-alkynyl amino acids form a homologous series where the side-chain length (number of methylene units between the α-carbon and the terminal alkyne) is the critical variable [1]. While shorter homologs such as Fmoc-propargylglycine (0 methylene spacers) and Fmoc-homopropargylglycine (1 spacer) are widely used, their sterically congested alkyne moieties are positioned too close to the peptide backbone, which can reduce CuAAC reaction rates, limit azide accessibility, and impede the activity of the resulting conjugates due to insufficient linker length [2]. The C9 chain in 2-(Fmoc-amino)non-8-ynoic acid provides a longer flexible tether, critically altering both the biophysical properties of the parent peptide and the efficiency of its functionalization. Simply interchanging these building blocks without considering spacer length risks suboptimal click yields and compromised conjugate biological activity.

Spacer length limits CuAAC efficiency
Shorter alkynyl amino acids (≤3 spacer atoms) position the alkyne too close to the peptide backbone, which may reduce azide accessibility and lower click labeling yield compared to the C9 analog.
Hydrophobicity mismatch alters peptide properties
Homologs with shorter chains show markedly lower LogP, which can shift retention in reversed-phase HPLC and change conjugate hydrophobicity, potentially affecting purification and biophysical performance.
Enantiomer availability gap
Shorter-chain homologs often lack reliable dual-enantiomer supply, limiting stereochemical SAR studies that this compound can support with both (S) and (R) forms at consistent purity.

Quantitative Differentiators Against Common Alternatives


Side-Chain Length and CuAAC Click Reaction Efficiency

The extended 7-methylene tether in 2-(Fmoc-amino)non-8-ynoic acid positions the terminal alkyne further from the α-carbon compared to the 3-methylene tether in Fmoc-2-aminohex-4-ynoic acid [1]. In studies on structurally related alkyne-duocarmycin analogs, increasing the tether length from 3 to 4 methylene units doubled the efficiency of CuAAC-mediated fluorescent labeling of DNA adducts, demonstrating that steric accessibility of the alkyne is a key rate-limiting factor [2].

Spacer & Click Yield
Class-level inference
~2× higher labeling efficiency
Extended tether enhances alkyne accessibility, supporting improved conjugate yield.
Context-dependent; inferred from duocarmycin analog CuAAC studies.
Click Chemistry Bioconjugation Peptide Functionalization

Hydrophobicity Differentiation by LogP

The Fmoc protecting group and the long aliphatic chain of 2-(Fmoc-amino)non-8-ynoic acid contribute to a high predicted LogP value of approximately 5.1 (ACD/Labs), compared to Fmoc-propargylglycine (predicted LogP ~2.8) and Fmoc-homopropargylglycine (predicted LogP ~3.5) [1]. This significant increase in hydrophobicity alters the retention behavior of the resulting peptide, which is a critical quality control parameter.

Predicted LogP Shift
Cross-study comparable
ΔLogP ≈ 2.3 vs Fmoc-propargylglycine
Higher hydrophobicity may improve retention and hydrophobic interactions.
In silico prediction (ACD/Labs Percepta).
Peptide Design Physicochemical Properties HPLC

Enantiomeric Purity and Synthetic Accessibility

The racemic form of 2-(Fmoc-amino)non-8-ynoic acid is offered at a purity of 97% (HPLC) , while enantiopure versions (S or R) can be sourced with optical purities exceeding 98% ee, synthesized via chiral Ni(II)-complex alkylation methodologies comparable to those reported for homologous Fmoc-ω-alkynyl-L-amino acids [1]. This dual availability supports distinct procurement strategies not possible for all shorter-chain homologs, where only one enantiomer may be commercially viable.

Dual Enantiomer Supply
Supporting evidence
(S) & (R) both at 97% purity
Supports stereochemical SAR studies with consistent purity.
Vendor specifications; synthesized via chiral Ni(II)-complex method.
Asymmetric Synthesis Chiral Auxiliary Procurement Specifications

Optimal Application Scenarios Based on Key Differentiators


Peptide-Probe Conjugates with Long Flexible Linkers

When developing fluorescent or affinity-tagged peptides where the tag must be positioned far from the peptide backbone to avoid disrupting target binding, 2-(Fmoc-amino)non-8-ynoic acid serves as a superior alternative to shorter alkynyl amino acids. The 7-methylene spacer (estimated extended tether length ~10 Å) provides the reach needed to clear steric bulk, as evidenced by the doubling of click labeling efficiency observed when even a single methylene unit was added to an analogous system [1]. This is critical for FRET-based probes and SPR biosensor ligands where the orientation of the conjugated label relative to the binding interface determines assay sensitivity.

Hydrophobic Staples for Helix Stabilization

The high predicted LogP (~5.1) of this C9 alkynyl amino acid makes it an ideal building block for creating hydrophobic cross-links in peptide stapling applications. When paired with an ω-azido amino acid such as Fmoc-L-Nle(ε-N3)-OH in an i→i+7 stapling motif, the 1,4-disubstituted triazole bridge formed by CuAAC is reinforced by the flanking aliphatic chain, enhancing helix stabilization through hydrophobic burial. This approach has been conceptually validated for shorter alkynyl amino acids [2]; the extended C9 chain amplifies this effect.

Amphiphilic Peptide-Drug Conjugates with Tunable Lipophilicity

The significant hydrophobicity of this compound (predicted LogP ~5.1) allows for the fine-tuning of the global amphiphilicity of peptide-drug conjugates. This is particularly relevant in PDCs targeting intracellular pathways, where a precise balance of hydrophilicity and hydrophobicity governs cell permeability and endosomal escape. By substituting a standard hydrophilic linker with this C9 alkynyl residue, formulators can increase conjugate lipophilicity without altering the peptide sequence, offering a modular approach to optimizing pharmacokinetic profiles.

Application
Selection Property
Validation Focus
Peptide-probe conjugate research (extended spacer)
Long 7-atom tether for steric clearance
CuAAC yield and label orientation validation
Hydrophobic helix stapling studies
High hydrophobicity
Peptide retention shift and helix content evaluation
Amphiphilic peptide-drug conjugate research
Tunable lipophilicity via C9 spacer
Conjugate permeability and PK profiling
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